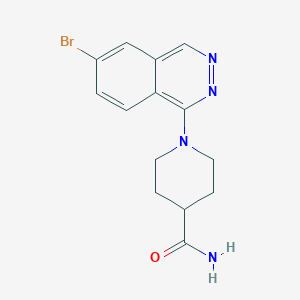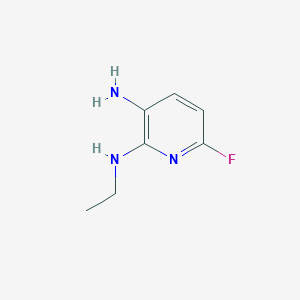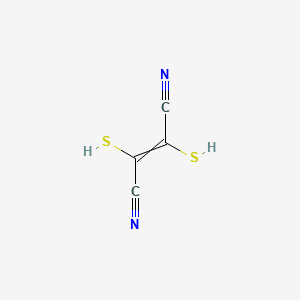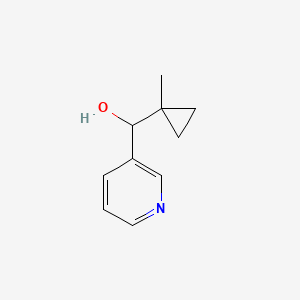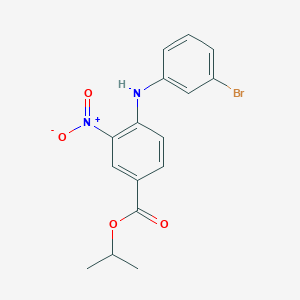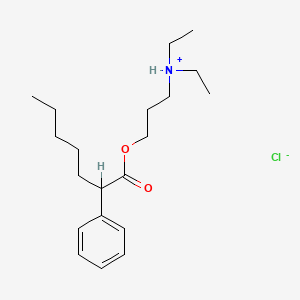
(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride is a chemical compound with the molecular formula C20H34ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a propyl chain, and a phenylheptanoate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride typically involves the reaction of 2-phenylheptanoic acid with 3-(diethylamino)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
科学的研究の応用
(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of cellular processes and as a tool for investigating biological pathways.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of (3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular function and behavior .
類似化合物との比較
Similar Compounds
- (3-(Diethylamino)propyl) 2-phenylbutanoate hydrochloride
- (3-(Diethylamino)propyl) 2-phenylpentanoate hydrochloride
- (3-(Diethylamino)propyl) 2-phenylhexanoate hydrochloride
Uniqueness
(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development .
特性
CAS番号 |
78265-99-3 |
|---|---|
分子式 |
C20H34ClNO2 |
分子量 |
355.9 g/mol |
IUPAC名 |
3-(diethylamino)propyl 2-phenylheptanoate;hydrochloride |
InChI |
InChI=1S/C20H33NO2.ClH/c1-4-7-9-15-19(18-13-10-8-11-14-18)20(22)23-17-12-16-21(5-2)6-3;/h8,10-11,13-14,19H,4-7,9,12,15-17H2,1-3H3;1H |
InChIキー |
UTLQFNPZWCRAIP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C1=CC=CC=C1)C(=O)OCCCN(CC)CC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


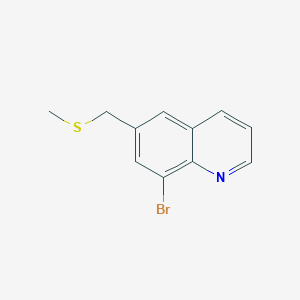
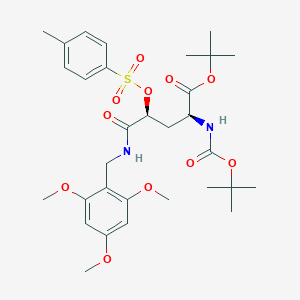
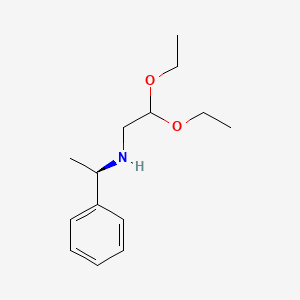
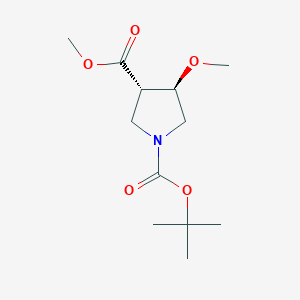
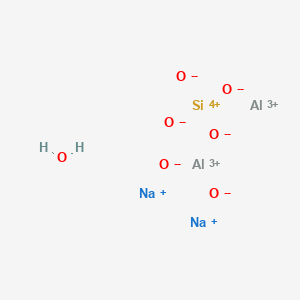
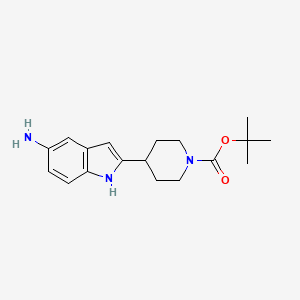
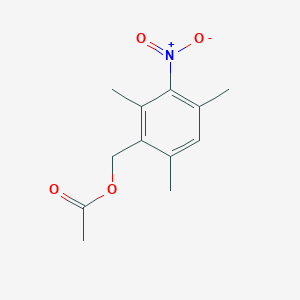

![7-Chloro-3-(4-fluorophenyl)thieno[3,2-b]pyridine](/img/structure/B8373442.png)
